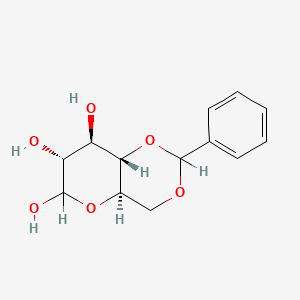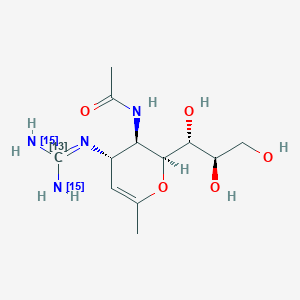
Cefonicid Disodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Cefonicid Disodium Salt involves key intermediates and has seen advancements to improve yield, reduce reaction time, and simplify purification. An efficient pilot-scale synthesis of a key cefonicid intermediate at room temperature has been reported, which offers a scalable, cost-effective, and energy-saving protocol, potentially paving the way for commercial manufacturing (Comito et al., 2022). Furthermore, innovative approaches for the synthesis of cefonicid sodium have been developed, aiming to increase the overall yield to 74.5%, indicating a significant improvement suitable for commercial production (Qiao Jun-hua, 2012).
Molecular Structure Analysis
The molecular structure of Cefonicid Disodium Salt, like other cephalosporins, is critical for its antibacterial activity. The structure-activity relationship (SAR) studies, while not directly mentioned in the provided papers, typically focus on the β-lactam core and the side chains which can influence the antibiotic's spectrum of activity and resistance to β-lactamases.
Chemical Reactions and Properties
Cefonicid's chemical properties, including its reactions with penicillin-binding proteins (PBPs), are fundamental to its mode of action. It inhibits bacterial cell wall synthesis by inactivating PBPs, which interferes with peptidoglycan cross-linking necessary for cell wall stability, leading to cell lysis (Cefotetan Disodium, 2018).
Applications De Recherche Scientifique
Improved Synthesis Methods
Researchers have developed efficient synthesis methods for Cefonicid Disodium Salt and its intermediates. One study presented an efficient pilot-scale synthesis of a key cefonicid intermediate at room temperature, which is cost-effective and energy-saving, aiming towards commercial manufacturing optimization (Comito et al., 2022). Another study introduced a new synthesis process for cefonicid sodium, which increased the overall yield to 74.5%, making it suitable for commercial production (Qiao Jun-hua, 2012).
Quality Control and Analysis
Quality control measures for cefonicid sodium include the establishment of HPLC methods to determine related substances, showcasing the method's simplicity, accuracy, and reproducibility for quality control purposes (Liu Wen-hua, 2010; Feng Ming-mei, 2007).
Interactions with Biological Molecules
Research on cefonicid sodium’s interactions with biological molecules, such as proteins, has provided insights into its behavior within biological systems. For instance, studies on its binding with bovine serum albumin and pepsin through spectroscopic methods and molecular docking have revealed the mechanisms and implications of these interactions, suggesting considerations for its administration route and potential impacts on efficacy (Bao-sheng Liu et al., 2019; S. Duan et al., 2017).
Orientations Futures
There is considerable international demand for this antibiotic . The balance between streamlining and enhancing productivity is necessary in order to compete in the global active pharmaceutical ingredients (API) market . The optimization of the process parameters and the industrial-scale impact assessment should pave the way for industrialization .
Propriétés
Numéro CAS |
190181-58-9 |
|---|---|
Nom du produit |
Cefonicid Disodium Salt |
Formule moléculaire |
C₁₈H₁₆N₆Na₂O₈S₃ |
Poids moléculaire |
586.53 |
Synonymes |
(6R,7R)-7-[[(2R)-2-Hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Disodium Salt; Cefodie; Monocidur; Mopnocid; Praticef; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide](/img/structure/B1140786.png)

![(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1140790.png)


![(2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone](/img/structure/B1140795.png)
![[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate](/img/structure/B1140800.png)


